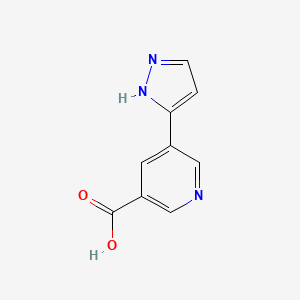
5-(1H-Pyrazol-3-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-Pyrazol-3-yl)nicotinic acid: is a heterocyclic compound that features both a pyrazole and a nicotinic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. The pyrazole ring is known for its versatility and presence in various pharmacologically active compounds, while the nicotinic acid moiety is a well-known component in vitamin B3 (niacin).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-3-yl)nicotinic acid typically involves the formation of the pyrazole ring followed by its attachment to the nicotinic acid framework. One common method involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring . This can be followed by a coupling reaction with a nicotinic acid derivative under appropriate conditions.
For instance, a typical synthetic route might involve:
Cyclocondensation: Reacting hydrazine with a β-keto ester to form the pyrazole ring.
Coupling Reaction: Attaching the pyrazole ring to a nicotinic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclocondensation step and high-efficiency coupling reactions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-Pyrazol-3-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group in nicotinic acid derivatives can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to pyrazolone derivatives, while reduction of the nitro group in nicotinic acid can yield aminonicotinic acid derivatives.
Applications De Recherche Scientifique
5-(1H-Pyrazol-3-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mécanisme D'action
The mechanism of action of 5-(1H-Pyrazol-3-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The nicotinic acid moiety can interact with G-protein coupled receptors, influencing lipid metabolism and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1H-Pyrazol-1-yl)nicotinic acid
- 3-(1H-Pyrazol-3-yl)benzoic acid
- 4-(1H-Pyrazol-3-yl)pyridine
Uniqueness
5-(1H-Pyrazol-3-yl)nicotinic acid is unique due to the specific positioning of the pyrazole ring on the nicotinic acid framework, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C9H7N3O2 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
5-(1H-pyrazol-5-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-6(4-10-5-7)8-1-2-11-12-8/h1-5H,(H,11,12)(H,13,14) |
Clé InChI |
LQDPKYGVHIKKGN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1)C2=CC(=CN=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


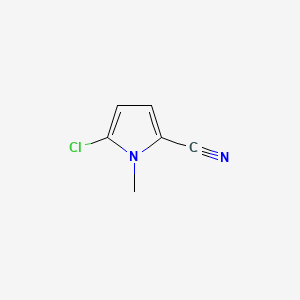
![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
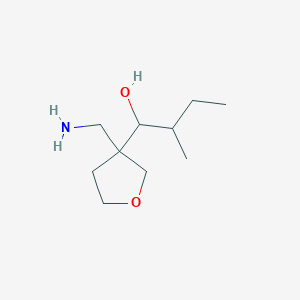
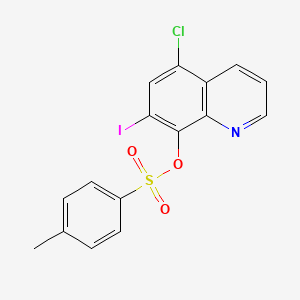
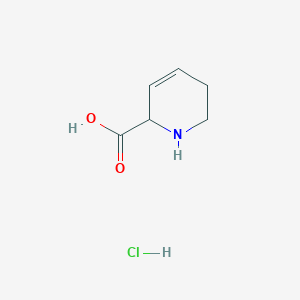
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
![6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)
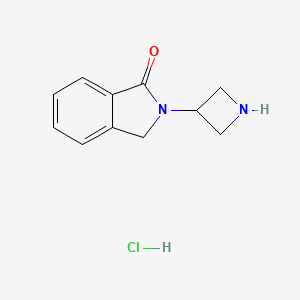
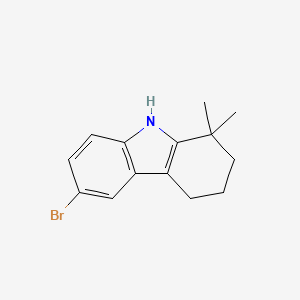

![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
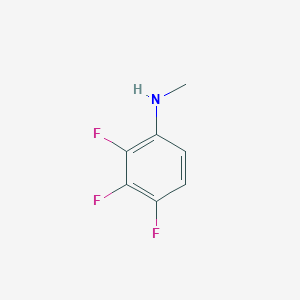
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoicacid](/img/structure/B13563328.png)

